

comparative analysis of CREB inhibitor potency

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Compound of Interest

Compound Name: STF-038533

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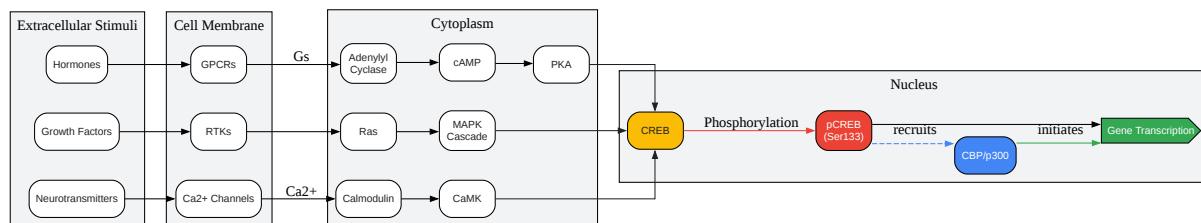
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A Comparative Analysis of CREB Inhibitor Potency for Researchers

The transcription factor cAMP response element-binding protein (CREB) is a pivotal regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to synaptic plasticity. Its dysregulation is implicated in various diseases, including cancer and neurological disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the potency of several prominent CREB inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Overview of CREB Signaling

CREB activation is a tightly regulated process initiated by a diverse range of extracellular stimuli. These signals converge on several intracellular signaling cascades, leading to the phosphorylation of CREB at its Serine-133 residue. This phosphorylation event is critical for the recruitment of the transcriptional coactivators, CREB-binding protein (CBP) and its paralog p300. The formation of the CREB-CBP/p300 complex is essential for initiating the transcription of CREB target genes. Key upstream signaling pathways that converge on CREB include the cAMP/PKA pathway, the Ca²⁺/calmodulin-dependent protein kinase (CaMK) pathway, and the Ras/mitogen-activated protein kinase (MAPK) pathway.^[1]



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Caption: Simplified CREB Signaling Pathway.

Comparative Potency of CREB Inhibitors

The development of small molecule and peptide-based inhibitors targeting various components of the CREB signaling pathway has provided valuable tools for dissecting its function and exploring its therapeutic potential. This section presents a comparative analysis of the potency of several well-characterized CREB inhibitors.

Inhibitor	Target	Assay Type	IC50/Ki	Reference
666-15	CREB-mediated gene transcription	CREB Reporter Assay (HEK293T cells)	IC50 = 81 nM	[2][3][4][5]
CREB-CBP Interaction	Split RLuc Complementation Assay		IC50 = 18.27 μM	[2][6]
Cancer Cell Growth (MDA-MB-468)	MTT Assay		GI50 = 46 nM	[4][6]
Cancer Cell Growth (MDA-MB-231)	MTT Assay		GI50 = 73 nM	[6]
Naphthol AS-E	CREB-mediated gene transcription	CREB Reporter Assay	IC50 = 4.75 μM	[7]
KIX-KID Interaction	Renilla Luciferase Complementation Assay		IC50 = 2.90 μM	[7]
KG-501 (Naphthol AS-E phosphate)	CREB		IC50 = 6.89 μM	[8]
pCREB binding to KIX		Ki = ~90 μM		[8]
A-485	p300/CBP HAT	TR-FRET Assay	IC50 = 9.8 nM (p300), 2.6 nM (CBP)	[9][10]
EP300/CREBBP Acetyltransferase	TR-FRET Assay (50 nM acetyl-CoA)		IC50 = 44.8 nM	[1][11]

EP300/CREBBP Acetyltransferase	TR-FRET Assay (5 μ M acetyl-CoA)	IC50 = 1.3 μ M	[1]	
iP300w	p300-mediated H3K9 acetylation	HTRF Assay	IC50 = 33 nM	[12][13]
EP300/CREBBP Acetyltransferase	TR-FRET Assay (50 nM acetyl-CoA)	IC50 = 15.8 nM	[1][11]	
CPI-1612	EP300/CBP HAT	IC50 = 8.1 nM (EP300), 2.9 nM (CBP)	[14][15][16][17]	
EP300/CREBBP Acetyltransferase	TR-FRET Assay (50 nM acetyl-CoA)	IC50 = 10.7 nM	[1][11]	
CREBLL-tide	KIX-pKID Interaction	Fluorescence Polarization Assay	Ki = 98 nM	[18]

Experimental Protocols

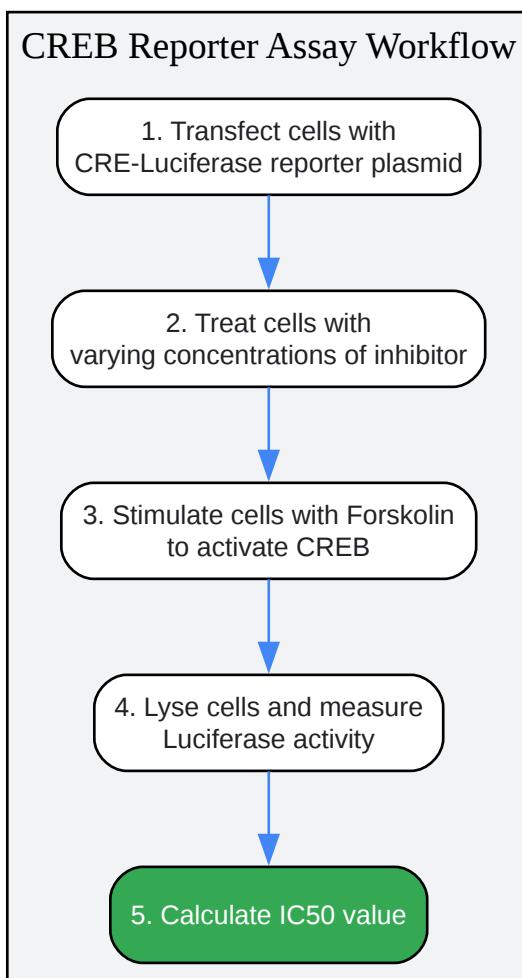
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common assays used to evaluate CREB inhibitor potency.

CREB-Mediated Gene Transcription Reporter Assay

This cell-based assay is a cornerstone for assessing the functional inhibition of CREB's transcriptional activity.

- Cell Culture and Transfection: A suitable cell line, such as HEK293T, is cultured and then transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., Luciferase or β -galactosidase) under the control of a promoter with multiple cAMP response elements (CREs).

- Compound Treatment: The transfected cells are treated with varying concentrations of the inhibitor for a specified duration.
- CREB Activation: CREB is then activated, typically by stimulating the cells with an agent like forskolin, which increases intracellular cAMP levels and activates PKA.
- Reporter Gene Assay: After a period of stimulation, the cells are lysed, and the activity of the reporter enzyme is measured.
- Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor, relative to a vehicle control, is used to determine the IC₅₀ value.



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